N-(2-(2-(1H-pyrazol-1-yl)thiazol-4-yl)ethyl)-2-bromo-5-methoxybenzamide
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Overview
Description
“N-(2-(2-(1H-pyrazol-1-yl)thiazol-4-yl)ethyl)-2-bromo-5-methoxybenzamide” is a compound that contains both a pyrazole and a thiazole ring . Pyrazoles are five-membered heterocycles containing two nitrogen atoms and are found in a wide variety of biologically active compounds . Thiazoles, on the other hand, are five-membered heterocycles containing a sulfur atom and a nitrogen atom . They are known for their wide range of biological activities, including antibacterial, antifungal, anti-inflammatory, antitumor, antitubercular, antidiabetic, antiviral, and antioxidant properties .
Molecular Structure Analysis
The molecular structure of pyrazoles and thiazoles has been studied extensively . The thiazole ring, for instance, contains sulfur and nitrogen atoms at positions 1 and 3, respectively . The molecular electrostatic potential (MEP) surface of the thiazole ring indicates more negatively charged nitrogen than carbon and sulfur atoms, which are neutral .Chemical Reactions Analysis
The chemical reactivity of pyrazoles and thiazoles depends on their structure and the substituents they carry . For instance, the thiazole ring has many reactive positions where donor–acceptor, nucleophilic, and oxidation reactions may take place .Physical And Chemical Properties Analysis
The physical and chemical properties of pyrazoles and thiazoles depend on their structure and the substituents they carry . For instance, thiazoles resemble pyridine and pyrimidine in their physico-chemical properties such as boiling point, basicity, water solubility, and resistance to reactivity with electrophiles .Scientific Research Applications
Synthesis Techniques
Researchers have developed regioselective synthesis methods for creating pyrazole derivatives, offering insights into the chemical reactions and mechanisms involved. Such techniques are crucial for producing compounds with specific configurations, which could be fundamental in studying the properties and applications of N-(2-(2-(1H-pyrazol-1-yl)thiazol-4-yl)ethyl)-2-bromo-5-methoxybenzamide. For instance, Aly et al. (2017) describe a regioselective synthesis process for 5-aminopyrazoles, highlighting the use of N-arylbenzamidrazones and activated nitriles in the reaction process, which could be relevant to the synthesis of similar complex molecules (Aly et al., 2017).
Antimicrobial Screening
The antimicrobial properties of thiazole derivatives have been explored, showing potential therapeutic applications. Desai et al. (2013) synthesized a series of thiazole ring-incorporating benzamides and evaluated their antimicrobial efficacy. These compounds exhibited significant activity against various bacteria and fungi, suggesting the potential of similar compounds for treating microbial infections (Desai et al., 2013).
Anticancer and Photodynamic Therapy
Thiazole and pyrazole derivatives have been investigated for their anticancer activities and as photosensitizers in photodynamic therapy. A study by Pişkin et al. (2020) on zinc phthalocyanine derivatives substituted with thiazole groups highlighted their high singlet oxygen quantum yield, indicating their potential as Type II photosensitizers for cancer treatment (Pişkin et al., 2020). Additionally, Sonar et al. (2020) synthesized thiazole compounds with antiproliferative activity against breast cancer cells, further underscoring the relevance of such compounds in cancer research (Sonar et al., 2020).
Mechanism of Action
Thiazole Ring
The thiazole ring is a five-membered heterocyclic compound containing one sulfur atom and one nitrogen atom . Thiazoles are found in many biologically active compounds, such as antimicrobial, antifungal, antiretroviral, and antineoplastic drugs . They are known to interact with various biochemical pathways and enzymes, potentially activating or inhibiting them .
Pyrazole Ring
The pyrazole ring is a five-membered heterocyclic compound containing two nitrogen atoms . Pyrazole derivatives have been reported to show a broad range of biological activities, including antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal and ulcerogenic activities .
Pharmacokinetics
The pharmacokinetics of a compound depend on its chemical structure and properties. For instance, thiazole is slightly soluble in water, soluble in alcohol and ether, and sparingly soluble in organic solvents . These properties could influence the absorption, distribution, metabolism, and excretion (ADME) of the compound in the body.
Properties
IUPAC Name |
2-bromo-5-methoxy-N-[2-(2-pyrazol-1-yl-1,3-thiazol-4-yl)ethyl]benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H15BrN4O2S/c1-23-12-3-4-14(17)13(9-12)15(22)18-7-5-11-10-24-16(20-11)21-8-2-6-19-21/h2-4,6,8-10H,5,7H2,1H3,(H,18,22) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ALQKPELHYVCBKW-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C=C1)Br)C(=O)NCCC2=CSC(=N2)N3C=CC=N3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H15BrN4O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
407.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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